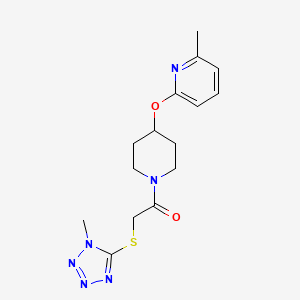

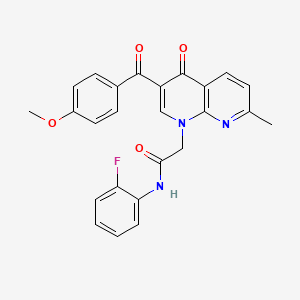

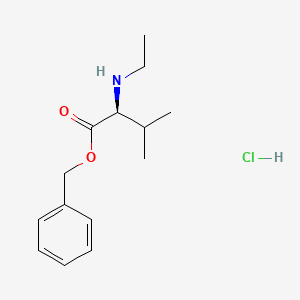

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of chemicals that exhibit significant pharmacological potential due to their complex molecular structure, which includes a tetrazole moiety. Tetrazoles are known for their stability and ability to form strong hydrogen bonds, making them of interest in medicinal chemistry and materials science (Popova & Trifonov, 2015).

Synthesis Analysis

The synthesis of compounds with tetrazole moieties, like the one , often involves strategies that allow for the integration of nitrogen-rich heterocycles. These processes are crucial for achieving the desired structural complexity and functionality. For example, tetrazoles can be synthesized through [3+2] cycloaddition reactions, which are a cornerstone in constructing nitrogen-containing heterocycles (Dai et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This structure imparts unique electronic properties, enabling the compound to participate in a variety of chemical reactions and bind to biological targets with high affinity (Popova & Trifonov, 2015).

Chemical Reactions and Properties

Compounds featuring a tetrazole ring are known for their versatility in chemical reactions, including as precursors for further functionalization and as building blocks in the synthesis of complex molecules. Their reactivity is often explored in the context of developing pharmacologically active molecules, highlighting the interplay between structure and reactivity in medicinal chemistry (Dai et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure of the compound. Tetrazole moieties, in particular, are known for enhancing the stability and water solubility of compounds, which is crucial for their biological activity and pharmacokinetic properties (Popova & Trifonov, 2015).

Chemical Properties Analysis

Chemically, the tetrazole ring is an electron-rich and dense planar structure that can act as both an acid and a base. This amphoteric nature allows tetrazole-containing compounds to engage in various chemical interactions, making them suitable for a wide range of applications, from medicinal chemistry to material science (Dai et al., 2013).

Scientific Research Applications

Synthesis and Anticandidal Activity

This compound and its derivatives have been synthesized and evaluated for their anticandidal activities. In one study, different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives were synthesized. Their structures were confirmed using various spectral data, and they were screened for anticandidal activity using the microbroth dilution method. Some compounds exhibited potent anticandidal agents with weak cytotoxicities against NIH/3T3 cells (Kaplancıklı et al., 2014).

Anticholinesterase Activities

Another research focus has been the investigation of anticholinesterase activities. Fourteen different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) using Ellman’s spectrophotometric method. The study identified compounds with significant inhibitory effects on AChE, providing insights into the structure-activity relationship of these derivatives (Mohsen et al., 2014).

Antimicrobial and Molecular Docking Studies

Further research involved the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds were evaluated for their antimicrobial activity, showing several compounds exhibit good activity compared to reference drug candidates. Molecular docking studies were also conducted to explore the potential binding modes of these compounds (Elavarasan et al., 2014).

Synthesis and Characterization for Potential Applications

properties

IUPAC Name |

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-11-4-3-5-13(16-11)23-12-6-8-21(9-7-12)14(22)10-24-15-17-18-19-20(15)2/h3-5,12H,6-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRMOLGZLQMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CSC3=NN=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)

![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)